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Compound of Interest

Compound Name: Atrasentan

Cat. No.: B1666376 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Atrasentan. The following resources are designed to address specific issues related to

confounding variables that may be encountered during clinical trials.

Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in Atrasentan clinical trials for kidney

diseases like IgA Nephropathy (IgAN) and diabetic nephropathy?

A1: Based on major clinical trials such as ALIGN and SONAR, the most critical confounding

variables to consider are:

Baseline Kidney Function: Measured by the estimated glomerular filtration rate (eGFR).

Patients with lower baseline eGFR may have a different disease progression and response

to treatment.

Proteinuria/Albuminuria: The level of protein or albumin in the urine at baseline, often

measured as the urine protein-to-creatinine ratio (UPCR) or urine albumin-to-creatinine ratio

(UACR), is a strong predictor of kidney disease progression.

Blood Pressure: Baseline systolic and diastolic blood pressure can influence renal outcomes

and may be affected by Atrasentan.
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Concomitant Medications: The use of other medications that affect the kidney, such as

Renin-Angiotensin System (RAS) inhibitors (e.g., ACE inhibitors, ARBs) and SGLT2

inhibitors, is a significant confounder.

Age, Sex, and Race: These demographic factors can influence disease progression and

drug metabolism.

Pre-trial eGFR Slope: The rate of kidney function decline before entering the trial can be a

powerful predictor of future progression and treatment response.

Q2: How can I control for the confounding effect of baseline kidney function and proteinuria in

my Atrasentan trial?

A2: Several strategies can be employed:

Restriction through Eligibility Criteria: Define strict inclusion and exclusion criteria for eGFR

and proteinuria levels. For example, the ALIGN trial included patients with an eGFR ≥ 30

ml/min per 1.73 m² and total protein excretion ≥ 1 g/day .[1]

Stratified Randomization: Stratify participants at randomization based on baseline eGFR and

proteinuria levels. This ensures a balanced distribution of these key confounders between

the treatment and placebo groups. The ALIGN trial, for instance, could have stratification

arms for different baseline eGFR and UPCR categories.

Covariate Adjustment in Statistical Analysis: Use multivariable regression models (e.g.,

ANCOVA, Cox proportional hazards models) to adjust for baseline eGFR and proteinuria as

covariates in the final analysis. This statistically controls for their influence on the treatment

effect.

Q3: What is an "enrichment period" as seen in the SONAR trial, and how does it help mitigate

confounding?

A3: An enrichment period is a run-in phase of a clinical trial where all participants receive the

active drug (Atrasentan in the case of the SONAR trial).[2] This strategy helps to:

Identify Responders: It allows researchers to identify patients who show a favorable

response to the drug (e.g., a significant reduction in albuminuria) and are more likely to
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benefit from continued treatment.[2]

Assess Tolerability: It helps to exclude patients who experience significant side effects, such

as fluid retention, before they are randomized.

Reduce Heterogeneity: By selecting a more homogenous group of "responders" for

randomization, the enrichment design can increase the statistical power to detect a

treatment effect and reduce confounding from variability in drug response.

Q4: My analysis shows a significant treatment effect, but I'm concerned about residual

confounding. What should I do?

A4: If you suspect residual confounding, consider the following:

Sensitivity Analyses: Conduct sensitivity analyses to assess the robustness of your findings.

This could involve:

Changing the set of covariates in your regression model.

Using different statistical methods to control for confounding (e.g., propensity score

matching).

Analyzing specific subgroups to see if the treatment effect is consistent.

Propensity Score Matching (PSM): If your trial has a non-randomized or observational

component, PSM can be a powerful tool. It involves creating a "matched" sample of treated

and untreated subjects who have a similar probability (propensity score) of receiving the

treatment based on their baseline characteristics. This helps to balance the distribution of

observed confounders between the groups.

Troubleshooting Guides
Issue: High variability in treatment response to
Atrasentan.
Possible Cause: Underlying differences in patient characteristics (confounding variables) that

were not adequately controlled for.
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Troubleshooting Steps:

Stratify by Baseline Risk: Analyze the treatment effect in subgroups stratified by key baseline

confounders such as:

eGFR (e.g., <45 vs. ≥45 mL/min/1.73 m²)

Proteinuria/Albuminuria (e.g., UPCR <1500 vs. ≥1500 mg/g)

Pre-trial eGFR slope (if available)

Multivariable Regression Analysis: Implement a multivariable regression model to adjust for

a comprehensive set of baseline covariates simultaneously. Ensure to include clinically

relevant variables and those that differ between treatment groups at baseline.

Investigate Pharmacokinetics: Individual differences in drug exposure (AUC) can contribute

to response variability. If pharmacokinetic data is available, explore the relationship between

Atrasentan exposure and clinical outcomes.

Issue: Unexpectedly high incidence of adverse events
(e.g., fluid retention) in the Atrasentan arm.
Possible Cause: Imbalance in baseline risk factors for these adverse events between the

treatment and placebo groups.

Troubleshooting Steps:

Compare Baseline Characteristics: Carefully compare the baseline characteristics of patients

who experienced the adverse event with those who did not, within each treatment arm. Pay

close attention to factors like baseline eGFR, history of heart failure, and diuretic use.

Logistic Regression Analysis: Use logistic regression to identify predictors of the adverse

event, including treatment assignment and other potential confounders. This can help to

disentangle the effect of the drug from the influence of other risk factors.

Review Eligibility Criteria: For future trials, consider refining the inclusion/exclusion criteria to

exclude patients at very high risk for specific adverse events. For example, the ALIGN trial
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excluded patients with a BNP value of > 200 pg/mL at screening.

Data Presentation
Table 1: Baseline Characteristics of Patients in the ALIGN Trial (Main Stratum)

Characteristic Atrasentan (N=135) Placebo (N=135)

Age (years), mean (SD) 45.7 (12.94) 44.1 (11.03)

Sex, n (%)

Male 78 (57.8%) 76 (56.3%)

Female 57 (42.2%) 59 (43.7%)

Race, n (%)

White 63 (46.7%) 65 (48.1%)

Asian 61 (45.2%) 59 (43.7%)

Black or African American 4 (3.0%) 3 (2.2%)

Other 7 (5.2%) 8 (5.9%)

eGFR (mL/min/1.73 m²), mean

(SD)
58.28 (23.750) 59.49 (24.417)

24-hr UPCR (mg/g), median

(IQR)
1435.7 (1006.7 to 1988.6) 1429.2 (1100.9 to 1918.3)

Systolic Blood Pressure

(mmHg), mean (SD)
124.1 (12.7) 123.8 (13.1)

On RAS inhibitor at baseline, n

(%)
135 (100%) 135 (100%)

On SGLT2i at baseline, n (%) 4 (3.0%) 4 (3.0%)

Data adapted from the ALIGN Phase 3 Trial interim analysis presentation.
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Table 2: Baseline Characteristics of Responders and Non-Responders in the SONAR Trial

Enrichment Period

Characteristic
Responders (UACR
reduction ≥30%)

Non-Responders (UACR
reduction <30%)

Number of Patients 2648 1020

Median UACR at start of

enrichment (mg/g)
802 920

Mean change in UACR after 6

weeks of Atrasentan (%)
-48.8 -1.2

Mean change in systolic BP

(mmHg)
-4.1 -2.9

Mean change in eGFR

(mL/min/1.73 m²)
-3.1 -2.2

Data adapted from the SONAR trial baseline characteristics publication.

Experimental Protocols
Protocol 1: Stratified Randomization
Objective: To ensure a balanced distribution of key confounding variables (e.g., baseline eGFR

and proteinuria) between treatment and placebo groups.

Methodology:

Define Stratification Factors: Identify the most critical prognostic factors that could confound

the trial results. For Atrasentan trials in nephrology, these are typically baseline eGFR and

baseline proteinuria (UPCR or UACR).

Establish Strata: For each factor, define clinically meaningful categories. For example:

Baseline eGFR: <45 vs. ≥45 mL/min/1.73 m²

Baseline UPCR: <1500 vs. ≥1500 mg/g
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Implement Randomization: Use a centralized randomization system (e.g., Interactive Web

Response System - IWRS) to assign patients to treatment or placebo within each stratum.

This ensures that for each combination of eGFR and UPCR categories, there will be an

approximately equal number of patients in the Atrasentan and placebo arms.

Protocol 2: Multivariable Regression Analysis for
Covariate Adjustment
Objective: To statistically control for the effects of multiple confounding variables when

estimating the treatment effect of Atrasentan.

Methodology:

Prespecify Covariates: In the statistical analysis plan, pre-specify the baseline covariates

that will be included in the regression model. This decision should be based on clinical

knowledge of prognostic factors for the primary outcome. For Atrasentan trials, a typical

model for a continuous outcome (e.g., change in eGFR) might include:

Treatment group (Atrasentan vs. Placebo)

Baseline eGFR

Baseline proteinuria (log-transformed)

Baseline systolic blood pressure

Age

Sex

Race

Use of concomitant RAS and SGLT2 inhibitors

Select Appropriate Model: Choose a regression model that is appropriate for the primary

outcome variable.
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For a continuous outcome like change in eGFR, an Analysis of Covariance (ANCOVA)

model can be used.

For a time-to-event outcome like a composite renal endpoint, a Cox proportional hazards

model is appropriate.

Model Fitting and Interpretation: Fit the regression model to the trial data. The coefficient for

the treatment group variable will represent the estimated treatment effect of Atrasentan after

adjusting for the influence of the other covariates in the model.

Protocol 3: Propensity Score Matching (Illustrative
Example)
Objective: To create a balanced cohort for comparing outcomes in an observational or non-

randomized component of a study.

Methodology:

Identify Covariates: Select a comprehensive set of baseline covariates that are likely to be

associated with both treatment assignment and the outcome.

Estimate Propensity Scores: Use a logistic regression model to predict the probability of a

patient receiving Atrasentan based on the selected baseline covariates. The predicted

probability for each patient is their propensity score.

Matching: For each patient in the Atrasentan group, identify one or more patients in the

control group with a similar propensity score (e.g., using nearest-neighbor matching within a

specified caliper).

Assess Balance: After matching, check that the baseline covariates are well-balanced

between the new Atrasentan and control groups. Standardized mean differences are often

used for this purpose.

Outcome Analysis: Analyze the outcome of interest in the matched cohort.

Mandatory Visualization
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Caption: Workflow for Mitigating Confounding Variables

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1666376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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